N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its two pyrazole rings, which are substituted with methyl and isopropyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with isopropylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazol-4-amine
- 1-isopropyl-1H-pyrazol-4-amine
- 3,5-dimethyl-1H-pyrazol-4-amine
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and isopropyl groups on the pyrazole rings can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-9(2)17-8-12(7-15-17)13-5-11-6-14-16(4)10(11)3/h6-9,13H,5H2,1-4H3 |
InChI Key |
QCJPWJFQCAANPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=CN(N=C2)C(C)C |
Origin of Product |
United States |
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